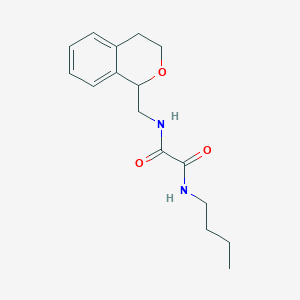
N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide
Descripción general
Descripción
N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide, also known as BDI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDI is a chelating ligand that has been used in the synthesis of metal complexes for catalysis and other applications.
Mecanismo De Acción
The mechanism of action of N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide-based metal complexes in catalysis involves the coordination of the metal ion to the this compound ligand, which activates the metal center for catalysis. The this compound ligand also plays a crucial role in controlling the selectivity of the reaction by directing the substrate to the active site of the metal center.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound-based metal complexes may exhibit cytotoxicity against cancer cells. This compound has also been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide in scientific research is its versatility in the synthesis of metal complexes. This compound can be easily modified to introduce various functional groups, which can be used to tailor the properties of the resulting metal complexes. However, one of the limitations of using this compound is its relatively low stability under certain conditions, which can limit its applications in some reactions.
Direcciones Futuras
There are several future directions for the research on N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide. One of the primary areas of research is the development of new this compound-based metal complexes for catalysis and other applications. Researchers are also exploring the potential applications of this compound in the development of new drugs for the treatment of various diseases. Additionally, there is a growing interest in the use of this compound as a ligand for the preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and other fields.
Conclusion
In conclusion, this compound is a versatile chelating ligand that has gained attention in scientific research due to its potential applications in various fields. This compound has been extensively used in the synthesis of metal complexes for catalysis and other applications. The mechanism of action of this compound-based metal complexes in catalysis involves the coordination of the metal ion to the this compound ligand, which activates the metal center for catalysis. This compound has potential applications in the development of new drugs for the treatment of various diseases. This compound-based metal complexes have shown high catalytic activity and selectivity in various reactions, making them promising candidates for future research.
Aplicaciones Científicas De Investigación
N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the synthesis of metal complexes. This compound has been used as a chelating ligand in the synthesis of metal complexes for catalysis, sensing, and other applications. This compound-based metal complexes have been shown to exhibit high catalytic activity and selectivity in various reactions, including hydrogenation, oxidation, and polymerization.
Propiedades
IUPAC Name |
N-butyl-N'-(3,4-dihydro-1H-isochromen-1-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-9-17-15(19)16(20)18-11-14-13-7-5-4-6-12(13)8-10-21-14/h4-7,14H,2-3,8-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMVGFFHYXMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1C2=CC=CC=C2CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3947887.png)
![(2S)-N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3947893.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate](/img/structure/B3947894.png)
![4-(6-benzoyl-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl acetate](/img/structure/B3947903.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3947910.png)
![2-(4-chlorophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B3947935.png)
![4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3947940.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947946.png)


![3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947969.png)
![1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947971.png)
